2-(Azetidin-3-yl)isonicotinonitrile
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Overview
Description
2-(Azetidin-3-yl)isonicotinonitrile is a compound that features an azetidine ring attached to an isonicotinonitrile moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. Isonicotinonitrile, on the other hand, is a derivative of isonicotinic acid, commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize azetidines involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing a variety of substituted azetidines.
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been reported to be highly efficient .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
Oxidation: Azetidinones
Reduction: Primary amines
Substitution: Various substituted azetidines
Scientific Research Applications
2-(Azetidin-3-yl)isonicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly due to the bioactivity of azetidine derivatives.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)isonicotinonitrile involves its interaction with specific molecular targets, leading to various biological effects. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its use in β-lactam antibiotics.
3-Pyrrole-substituted 2-azetidinone: Synthesized using iodine-catalyzed methods under microwave irradiation.
Oxetane derivatives: Similar four-membered ring structures but with an oxygen atom instead of nitrogen.
Uniqueness
2-(Azetidin-3-yl)isonicotinonitrile is unique due to the combination of the azetidine ring and the isonicotinonitrile moiety, which imparts distinct reactivity and potential bioactivity. The presence of both nitrogen and nitrile functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9N3 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-2-12-9(3-7)8-5-11-6-8/h1-3,8,11H,5-6H2 |
InChI Key |
ZFHAZVJTWAQBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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